
4-Bromo-6-chloro-2,3-difluoroaniline
Overview
Description
4-Bromo-6-chloro-2,3-difluoroaniline is an organic compound with the molecular formula C6H3BrClF2N. It is a derivative of aniline, featuring bromine, chlorine, and fluorine substituents on the benzene ring. This compound is used as a building block in various chemical syntheses, particularly in the development of pharmaceuticals, agrochemicals, and advanced materials .
Mechanism of Action
Target of Action
Similar compounds such as 2,6-dibromo-4-fluoroaniline have been employed in the asymmetric synthesis of prostaglandin d2 receptor antagonists . Therefore, it is possible that 4-Bromo-6-chloro-2,3-difluoroaniline may also interact with similar targets.
Mode of Action
It’s known that bromo-substituents allow pd-catalyzed coupling reactions for expanding the size of the molecule . This suggests that the compound might interact with its targets through a similar mechanism, leading to changes in the target’s structure or function.
Pharmacokinetics
It’s known that the compound has a melting point of 63-65 °c and a predicted boiling point of 1882±350 °C . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
A pd-azobenzene complex based on a similar compound, 4-bromo-2,6-difluoroaniline, has shown photo-switching properties and can reversibly switch to two discrete self-assembled structures . This suggests that this compound may have similar effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in a dark place, sealed, and at room temperature to maintain its stability . Other factors such as pH, temperature, and the presence of other chemicals can also affect its action and efficacy.
Biochemical Analysis
Biochemical Properties
4-Bromo-6-chloro-2,3-difluoroaniline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity. The nature of these interactions can include binding to active sites or altering enzyme conformation, thereby affecting the enzyme’s function .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of specific genes involved in metabolic processes, leading to changes in cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, leading to enzyme inhibition or activation. Additionally, it may cause changes in gene expression by interacting with transcription factors or other regulatory proteins. These interactions can result in altered cellular functions and metabolic processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Over time, it may degrade into different products, which can have varying effects on cellular function. Long-term studies have shown that its effects on cellular processes can persist, indicating its potential for sustained biochemical activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. Toxic or adverse effects have been observed at high doses, indicating the importance of dosage control in experimental settings .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. Understanding these pathways is crucial for elucidating the compound’s overall biochemical impact .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. These interactions can influence its localization and accumulation within different cellular compartments .
Subcellular Localization
The subcellular localization of this compound is an important aspect of its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its interactions with other biomolecules and its overall biochemical activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6-chloro-2,3-difluoroaniline typically involves multi-step reactions starting from commercially available precursors. One common method includes the halogenation of aniline derivatives followed by selective fluorination. The reaction conditions often require the use of catalysts and specific solvents to achieve the desired substitution pattern .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale halogenation and fluorination processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-6-chloro-2,3-difluoroaniline undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution due to the presence of electron-withdrawing halogens.
Coupling Reactions: It is commonly used in Suzuki-Miyaura and other palladium-catalyzed coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The amino group can be oxidized or reduced under specific conditions to form different functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include various substituted anilines, biaryl compounds, and other complex organic molecules used in pharmaceuticals and materials science .
Scientific Research Applications
4-Bromo-6-chloro-2,3-difluoroaniline is utilized in several scientific research areas:
Chemistry: As a building block for synthesizing complex organic molecules and studying reaction mechanisms
Biology: In the development of bioactive compounds and studying their interactions with biological targets
Medicine: As an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects
Industry: In the production of advanced materials such as organic semiconductors and dyes
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2,6-difluoroaniline: Similar structure but lacks the chlorine substituent.
4-Chloro-2,6-difluoroaniline: Similar structure but lacks the bromine substituent.
2,3-Difluoroaniline: Lacks both bromine and chlorine substituents.
Uniqueness
4-Bromo-6-chloro-2,3-difluoroaniline is unique due to the specific combination of bromine, chlorine, and fluorine substituents, which confer distinct reactivity and properties. This makes it particularly valuable in the synthesis of complex molecules and materials .
Properties
IUPAC Name |
4-bromo-6-chloro-2,3-difluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClF2N/c7-2-1-3(8)6(11)5(10)4(2)9/h1H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOYRUTVRISCZSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)F)F)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


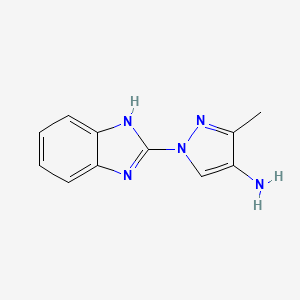
![2-[(1E)-3-nitroprop-1-en-1-yl]furan](/img/structure/B1413501.png)
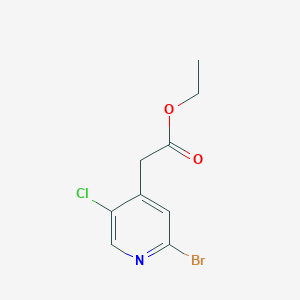
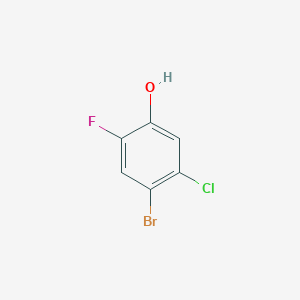
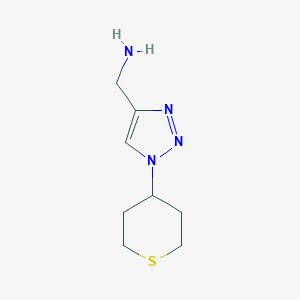

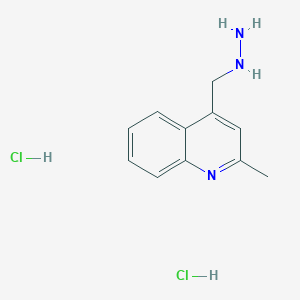
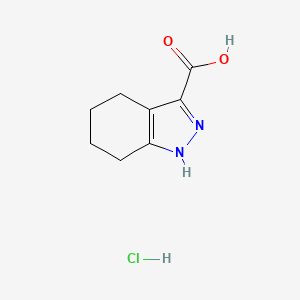
![3-Benzyl-6-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B1413510.png)
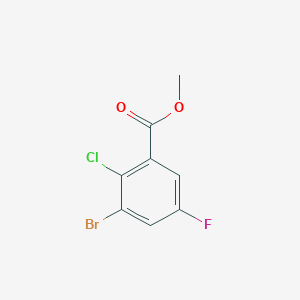
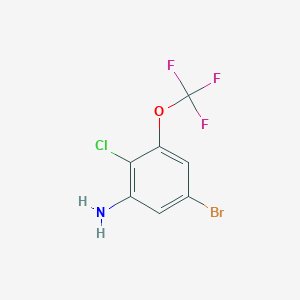
![2,2,2-trifluoroethyl N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}carbamate](/img/structure/B1413517.png)
![1-[4-(Dimethylamino)phenyl]-1,3-dimethylthiourea](/img/structure/B1413518.png)

